Des(methylpiperazinyl) sildenafil acid

描述

属性

IUPAC Name |

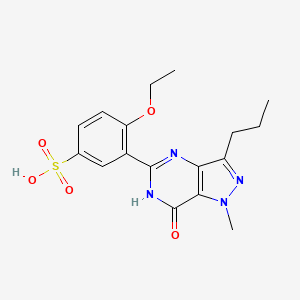

4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-4-6-12-14-15(21(3)20-12)17(22)19-16(18-14)11-9-10(27(23,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,22)(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFABUTFBIDMPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357931-55-5 | |

| Record name | Des(methylpiperazinyl) sildenafil acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357931555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DES(METHYLPIPERAZINYL) SILDENAFIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XVD449DO1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of des(methylpiperazinyl) sildenafil acid involves several steps, starting from commercially available precursors. One common method includes the cyclization of a bis-amide intermediate using polyphosphoric acid at elevated temperatures . Another approach involves the use of arylacetic acid as an acyl source, with potassium persulfate (K2S2O8) as an oxidant in an aqueous medium . These methods ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically employs high-performance liquid chromatography (HPLC) for purification. The process involves flash chromatography followed by preparative HPLC to isolate and purify the compound from reaction mixtures . This ensures that the product meets the stringent quality standards required for pharmaceutical applications.

化学反应分析

Types of Reactions

Des(methylpiperazinyl) sildenafil acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonic acid moiety, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

科学研究应用

Des(methylpiperazinyl) sildenafil acid has a wide range of applications in scientific research:

作用机制

Des(methylpiperazinyl) sildenafil acid exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition leads to an increase in the levels of cGMP, which in turn causes relaxation of smooth muscle cells and increased blood flow to specific areas, such as the corpus cavernosum in the penis . The compound’s molecular targets include PDE-5 and various signaling pathways involving nitric oxide (NO) and cGMP .

相似化合物的比较

Structural and Chemical Differences

Clinical and Regulatory Status

- Sildenafil, vardenafil, and tadalafil are FDA-approved PDE5 inhibitors with distinct pharmacokinetic profiles (e.g., tadalafil’s longer half-life due to methyldione structure) .

Key Research Findings

- Structural-Activity Relationship (SAR): The N-methylpiperazine group is critical for PDE5 binding; its removal reduces potency by >50% in most analogues .

Analytical Detection :

生物活性

Des(methylpiperazinyl) sildenafil acid, a derivative of sildenafil, is primarily recognized for its role as a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound is characterized by its unique molecular structure, which includes a benzenesulfonic acid moiety and a pyrazolo[4,3-d]pyrimidin-5-yl group, crucial for its biological activity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Overview

- Chemical Formula : C17H20N4O5S

- CAS Number : 1357931-55-5

- Target Enzyme : Phosphodiesterase type 5 (PDE5)

This compound acts as a potent selective reversible inhibitor of PDE5. The inhibition of PDE5 leads to increased levels of cyclic guanosine monophosphate (cGMP), which plays a vital role in vasodilation and cellular signaling. This mechanism is particularly significant in the treatment of erectile dysfunction and pulmonary arterial hypertension (PAH).

Key Points:

- Inhibition of PDE5 : By inhibiting PDE5, this compound prevents the breakdown of cGMP, enhancing its physiological effects.

- Vasodilation : Increased cGMP levels result in smooth muscle relaxation and vasodilation, improving blood flow to various tissues.

- Cellular Signaling : The compound may influence cellular signaling pathways that regulate gene expression and cellular behavior.

The biochemical properties of this compound are similar to those of sildenafil, with specific implications for its pharmacodynamics:

| Property | Description |

|---|---|

| Selectivity | Highly selective for PDE5 over other phosphodiesterases |

| Potency (IC50) | Approximately 3.5 nM against PDE5 |

| Half-life | Approximately 4 hours |

| Metabolism | Primarily metabolized by CYP3A4 and CYP2C9 enzymes |

Case Studies and Clinical Applications

- Erectile Dysfunction : Clinical trials have demonstrated that sildenafil derivatives, including this compound, effectively improve erectile function in various populations. Response rates exceed 70% in many cases, with lower rates observed in patients with diabetes or post-prostatectomy.

- Pulmonary Arterial Hypertension (PAH) : Research indicates that PDE5 inhibitors can significantly reduce pulmonary vascular resistance and improve exercise capacity in patients with PAH. In randomized controlled trials, the efficacy of these compounds has been established across diverse patient demographics.

- Potential Cancer Applications : Emerging studies suggest that sildenafil and its analogs may possess anti-cancer properties through modulation of angiogenesis and immune responses. These findings warrant further investigation into their potential therapeutic roles beyond traditional applications.

常见问题

Q. What are the critical steps in synthesizing Des(methylpiperazinyl) sildenafil acid, and how can reaction yields be optimized?

The synthesis involves sulfonation and piperazine substitution. Key steps include:

Chlorosulfonation : Reacting the pyrazolopyrimidinone core with chlorosulfonic acid in thionyl chloride to introduce the sulfonyl chloride group .

Piperazine coupling : Substituting the chlorosulfonyl group with N-methylpiperazine under controlled pH (7–9) and temperature (20–25°C) to avoid over-alkylation .

Purification : Column chromatography (e.g., silica gel, ethyl acetate/methanol) removes unreacted intermediates. Optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of core to piperazine) improves yields to >85% .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₂₁H₂₈N₆O₄S, exact mass 460.1893) .

- NMR Spectroscopy : Key signals include δ 1.05 ppm (propyl CH₃), δ 3.50 ppm (piperazine CH₂), and δ 8.20 ppm (pyrimidine H) .

- X-ray Diffraction : Resolves crystalline structure, confirming sulfonyl-piperazine spatial orientation .

Q. How can impurities in this compound be profiled during synthesis?

Common impurities include:

- Unreacted intermediates : Detected via HPLC (C18 column, 0.1% TFA/acetonitrile gradient, retention time ~8.2 min) .

- Desethyl byproducts : Use reference standards (e.g., CAS 139755-91-2) for spiking experiments .

- Oxidation products : Monitor sulfonyl group stability using LC-MS/MS under accelerated degradation conditions (40°C/75% RH) .

Advanced Research Questions

Q. What methodological challenges arise when modifying the piperazine ring for structure-activity relationship (SAR) studies?

- Regioselectivity : Free N-side piperazine (e.g., desmethyl derivatives) enables further functionalization but risks side reactions. Use protecting groups (e.g., Boc) during alkylation .

- Solubility : Piperazine modifications (e.g., hydroxylation) alter logP. Assess via shake-flask method (octanol/water) and correlate with PDE5 inhibition IC₅₀ values .

Q. How can conflicting data on PDE5 inhibition potency be resolved across studies?

Discrepancies arise from:

Q. What advanced chromatographic methods differentiate this compound from analogues in complex matrices?

Q. How do synthetic route variations impact the stereochemical purity of this compound?

- Chiral HPLC : Utilize a Chiralpak AD-H column (heptane/ethanol/diethylamine, 80:20:0.1) to detect enantiomeric excess (>99% for optimized routes) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles; impurities alter melting points (pure form: 198–200°C) .

Methodological Recommendations

Q. What strategies improve reproducibility in SAR studies of piperazine-modified sildenafil analogues?

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

- AMES test : Use Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation .

- LC-MS/MS : Quantify residual chlorosulfonic acid (<10 ppm) via selected reaction monitoring (SRM) transitions .

Q. What in vitro models best predict the pharmacokinetic behavior of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。